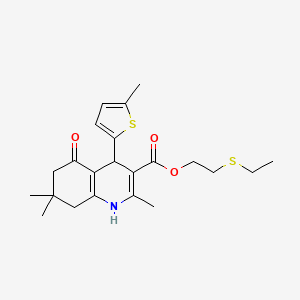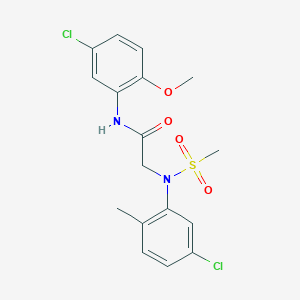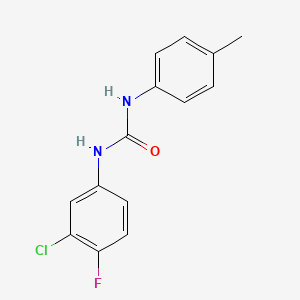![molecular formula C18H20ClN3O3 B5130544 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMNPE-4 or DMNPE-caged compound and is a photo-labile protecting group used in various biological studies.
作用機序
DMNPE-4 functions as a photo-labile protecting group by absorbing UV light and undergoing a photolytic reaction. Upon absorption of UV light, the nitro group in DMNPE-4 undergoes a photochemical reaction, resulting in the formation of a highly reactive nitroso intermediate. This intermediate then reacts with the protecting group, leading to the release of the protected functional group.
Biochemical and Physiological Effects:
DMNPE-4 has no direct biochemical or physiological effects as it is used as a protecting group in biological studies. However, the release of the protected functional group upon photolysis can lead to various biochemical and physiological effects, depending on the nature of the released functional group.
実験室実験の利点と制限
DMNPE-4 has several advantages for lab experiments. It allows for the precise and controlled release of protected functional groups with high spatial and temporal precision. This property makes it a powerful tool for studying biological processes. However, DMNPE-4 has several limitations, including the need for UV light for photolysis, which can be damaging to biological samples. Additionally, the photolysis of DMNPE-4 can lead to the formation of reactive intermediates, which can interfere with biological processes.
将来の方向性
DMNPE-4 has several potential future directions in scientific research. One area of research is the development of new photo-labile protecting groups with improved properties, such as increased photolytic efficiency and reduced toxicity. Another area of research is the application of DMNPE-4 in new biological systems, such as in vivo studies or for the study of complex biological processes. Additionally, the combination of DMNPE-4 with other techniques, such as fluorescence microscopy or mass spectrometry, can lead to new insights into biological processes.
合成法
DMNPE-4 is synthesized by the reaction of 7-hydroxy-2-methyl-3-nitro-1-phenyl-1H-indole with formaldehyde and dimethylamine in the presence of hydrochloric acid. This reaction results in the formation of DMNPE-4 as a hydrochloride salt. The synthesis method is well-established and has been reported in various scientific literature.
科学的研究の応用
DMNPE-4 is widely used as a photo-labile protecting group in various biological studies. It is used to protect specific functional groups in biomolecules such as peptides, nucleotides, and proteins. Upon exposure to UV light, DMNPE-4 undergoes a photolytic reaction, resulting in the release of the protected functional group. This property makes DMNPE-4 a powerful tool for studying biological processes with high spatial and temporal precision.
特性
IUPAC Name |
7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenylindol-6-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-12-17(21(23)24)14-9-10-16(22)15(11-19(2)3)18(14)20(12)13-7-5-4-6-8-13;/h4-10,22H,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBGGNYRDGHKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C(=C(C=C2)O)CN(C)C)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258698 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(benzyloxy)benzyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5130468.png)
![3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5130473.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B5130486.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)

![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)
![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)

![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)
